molecular formula C17H15N5OS B2970668 3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole CAS No. 1808509-15-0

3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole

Cat. No.: B2970668
CAS No.: 1808509-15-0
M. Wt: 337.4
InChI Key: FKZHWTNJQIEWJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyrimidine rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds. The oxadiazole ring is a heterocycle containing oxygen and nitrogen atoms, which could potentially participate in hydrogen bonding and other interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions. For example, the methylsulfanyl group could be oxidized to a sulfoxide or sulfone, or it could undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or substituents. Some general predictions can be made based on its structure. For example, it is likely to be a solid at room temperature, and due to the presence of polar functional groups, it is likely to have some degree of solubility in polar solvents .

Safety and Hazards

Without specific studies or data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its physical properties, chemical reactivity, and biological activity. If it shows promising biological activity, it could be further developed and optimized for use in pharmaceuticals or other applications .

Properties

IUPAC Name

5-(1H-indol-3-ylmethyl)-3-[(6-methylsulfanylpyrimidin-4-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-24-17-8-12(19-10-20-17)7-15-21-16(23-22-15)6-11-9-18-14-5-3-2-4-13(11)14/h2-5,8-10,18H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZHWTNJQIEWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC(=C1)CC2=NOC(=N2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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